4-Methylhexa-2,4-dienoic acid
Overview
Description
4-Methylhexa-2,4-dienoic acid is a conjugated dienoic acid, which is a type of unsaturated fatty acid with two double bonds separated by a single methylene group. The structure of this compound includes a methyl group at the fourth carbon of the hexa chain, contributing to its unique chemical properties.
Synthesis Analysis
The synthesis of related dienoic acids often involves strategies such as Heck coupling, which is a palladium-catalyzed coupling reaction between alkenes and aryl or vinyl halides. For instance, the synthesis of 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates uses Heck coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields . This method could potentially be adapted for the synthesis of 4-methylhexa-2,4-dienoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of dienoic acids can be elucidated using various spectroscopic techniques. For example, FT-IR and NMR spectroscopy, along with single-crystal X-ray diffraction, can confirm the structure of synthesized compounds . These techniques could be applied to determine the structure of 4-methylhexa-2,4-dienoic acid, ensuring the correct placement of the methyl group and the configuration of the double bonds.
Chemical Reactions Analysis
Dienoic acids can participate in a variety of chemical reactions, including Diels-Alder cycloadditions, which are highly selective for conjugated dienes . This reaction can be used to form stable adducts with dienophiles, which are then suitable for further analysis. Additionally, dienoic acids can undergo enzymatic reactions, such as the cleavage catalyzed by C-C hydrolase BphD, which involves a general base-catalyzed mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of dienoic acids can be characterized by their reactivity in chemical reactions, such as the formation of adducts with dimethyl disulfide for GC-MS analysis . The stability and charge transfer within the molecules can be studied using HOMO and LUMO analysis, and molecular electrostatic potential maps . These analyses provide insights into the reactivity, stability, and electronic properties of the compound.
Scientific Research Applications
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid has been explored to understand the conversion of molecular dissymmetry into centrodissymmetry. This process helps determine the absolute configuration of allenes, providing insights into stereochemical aspects of chemical reactions (Crombie, Jenkins, & Roblin, 1975).
Biochemical Degradation
Research indicates that 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a derivative of 4-methylhexa-2,4-dienoic acid, is a significant metabolite in the degradation of biphenyl by Pseudomonas putida. This highlights its role in microbial degradation pathways and potential environmental applications (Catelani, Colombi, Sorlini, & Treccani, 1973).
Synthesis of Organic Compounds
The synthesis of 2(E),4(E)-dienamides and dienoates from 1,3-dienes using 2-phenylsulfonyl 1,3-dienes demonstrates the utility of 4-methylhexa-2,4-dienoic acid in creating unsaturated carboxylic acid derivatives, which are valuable in the production of natural products (Plobeck & Baeckvall, 1991).
Antibiotic Synthesis
A study details the use of a (2E,4E)-7-hydroxy-2,4-dienoic acid, a derivative of 4-methylhexa-2,4-dienoic acid, as a key intermediate for synthesizing the macrodiolide antibiotic elaiolide. This demonstrates its significance in medicinal chemistry (Morita & Kuwahara, 2007).
Insecticidal Activities
Research into the stereoisomeric hexadeca-2,4-dienoic acids and their isobutylamides, which are derivatives of 4-methylhexa-2,4-dienoic acid, has shown potential in exploring insecticidal activities. This suggests applications in agriculture and pest control (Wailes, 1959).
properties
IUPAC Name |
(2E,4E)-4-methylhexa-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOHPAPIABXTF-UTTVJGTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhexa-2,4-dienoic acid | |
CAS RN |
26526-09-0 | |
Record name | 4-methylhexa-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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